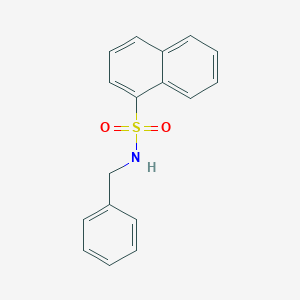

N-benzylnaphthalene-1-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

71862-35-6 |

|---|---|

Molecular Formula |

C17H15NO2S |

Molecular Weight |

297.4g/mol |

IUPAC Name |

N-benzylnaphthalene-1-sulfonamide |

InChI |

InChI=1S/C17H15NO2S/c19-21(20,18-13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-12,18H,13H2 |

InChI Key |

ZCMTYVMLHHPNJB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Benzylnaphthalene 1 Sulfonamide

Established Synthetic Routes for N-Benzylnaphthalene-1-sulfonamide

The formation of the N-benzyl bond to the naphthalene-1-sulfonamide (B86908) core is the key transformation in the synthesis of the title compound. Several established methods are utilized for this purpose.

Catalytic N-Alkylation Approaches

Catalytic N-alkylation methods represent a modern and efficient approach to synthesizing N-alkylsulfonamides, including this compound. These methods often utilize transition metal catalysts to facilitate the coupling of a sulfonamide with an alcohol, offering a greener alternative to traditional methods that use alkyl halides.

A highly efficient method for the N-alkylation of sulfonamides utilizes a manganese-catalyzed "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy. cardiff.ac.ukorganic-chemistry.orgacs.org This approach allows for the use of readily available and bench-stable alcohols as alkylating agents, with water being the only byproduct. cardiff.ac.ukacs.org A well-defined and stable Mn(I) PNP pincer precatalyst has been successfully employed for the mono-N-alkylation of a wide array of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols, achieving excellent isolated yields. organic-chemistry.orgacs.orgnih.gov

The general mechanism of the borrowing hydrogen strategy involves the temporary dehydrogenation of the alcohol by the transition metal catalyst to form an aldehyde intermediate. This aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonylimine. Subsequently, the metal hydride species, formed during the initial dehydrogenation step, reduces the imine to afford the N-alkylated sulfonamide product and regenerates the active catalyst. acs.org

In a specific example, the reaction of naphthalene-1-sulfonamide with benzyl (B1604629) alcohol in the presence of a manganese precatalyst, potassium carbonate, and xylenes (B1142099) at 150 °C for 24 hours yielded this compound in 84% isolated yield. acs.org

Table 1: Manganese-Catalyzed N-Alkylation of Naphthalene-1-sulfonamide

| Entry | Sulfonamide | Alcohol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Naphthalene-1-sulfonamide | Benzyl alcohol | [Mn] precatalyst 3 (5 mol %) | K₂CO₃ (10 mol %) | Xylenes | 150 | 24 | 84 acs.org |

Besides manganese, other transition metals such as iron, ruthenium, and copper have also been employed in the N-alkylation of sulfonamides using alcohols via the borrowing hydrogen mechanism. ionike.comdicp.ac.cnresearchgate.net For instance, an FeCl₂/K₂CO₃ catalyst system has been successfully developed for the N-alkylation of various sulfonamides with benzylic alcohols, providing high yields. ionike.comresearchgate.net These methods offer an environmentally benign alternative to classical synthetic routes. ionike.com While these systems have proven effective for a range of sulfonamides, specific examples detailing the synthesis of this compound using these alternative catalysts are not as explicitly documented as the manganese-catalyzed route.

Conventional Amine-Sulfonyl Chloride Condensation Methods

The most traditional and widely used method for the synthesis of sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base. ekb.eg In the context of this compound, this involves the reaction of naphthalene-1-sulfonyl chloride with benzylamine (B48309).

This method is straightforward and generally provides good yields. For example, this compound was prepared in 89% yield using this condensation method. sci-hub.se The reaction is typically carried out in a suitable solvent with a base to neutralize the hydrochloric acid generated during the reaction.

This classical approach has been utilized in the synthesis of various derivatives. For instance, in the preparation of N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide, the initial step involved the condensation of α-naphthalene sulfonyl chloride with benzocaine. mdpi.com Similarly, a library of benzylamine-derived sulfonamides was constructed using solid-phase synthesis, which likely involved the reaction of polymer-bound benzylamine with various sulfonyl chlorides. nih.gov

Reductive Amidation Procedures for N-Alkylsulfonamides

Reductive amidation offers another pathway to N-alkylsulfonamides. cardiff.ac.ukacs.org This method typically involves the reaction of a sulfonamide with an aldehyde or ketone in the presence of a reducing agent. thieme-connect.comresearchgate.net Due to the relatively low nucleophilicity of sulfonamides, this method has been less commonly used compared to the condensation with sulfonyl chlorides. thieme-connect.comresearchgate.net

However, recent developments have provided more efficient protocols. One such method involves the use of a diiodine-triethylsilane system to facilitate the reductive amination of aldehydes and ketones with sulfonamides. thieme-connect.comresearchgate.net In a typical procedure, benzaldehyde (B42025) and a sulfonamide are reacted with triethylsilane and molecular iodine in ethyl acetate. thieme-connect.com This approach has been shown to produce N-benzyl-4-methylbenzenesulfonamide in good yield. thieme-connect.com

Another approach involves a two-step, one-pot procedure where an N-sulfonyl imine is first formed from an aldehyde and a sulfonamide, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) to yield the N-alkylsulfonamide. nih.gov A zirconium-catalyzed reductive sulfonamidation of amides has also been developed, which allows for the site-selective monoalkylation of sulfonamides. acs.org

Strategies for Structural Modification and Analogue Generation

The structural modification of this compound is key to exploring its structure-activity relationships (SAR) for various applications. sci-hub.seresearchgate.net Modifications can be introduced at several positions on the molecule.

Modification of the Naphthalene (B1677914) Ring: The naphthalene core can be substituted with various functional groups. For instance, the introduction of an amino group at the 5-position of the naphthalene ring, leading to 5-aminonaphthalene-1-sulfonamide (B1598339) derivatives, has been explored. sci-hub.se The position of substituents on the naphthalene ring has been shown to significantly influence the biological activity of the resulting compounds. sci-hub.se

Modification of the Benzyl Group: The benzyl group offers another site for modification. Substituents can be introduced on the phenyl ring of the benzyl moiety to modulate the electronic and steric properties of the molecule.

Modification of the Sulfonamide Linker: While the sulfonamide group itself is a key feature, its replacement with other linkers, such as an amide, has been investigated to understand its importance for biological activity. sci-hub.se

The synthesis of analogues often employs the same fundamental synthetic strategies described above. For example, a series of 5-aminonaphthalene derivatives were synthesized by first preparing the corresponding substituted naphthalene sulfonyl chlorides, which were then coupled with various amines. sci-hub.se Similarly, libraries of sulfonamides can be generated through solid-phase synthesis by reacting a common core structure with a diverse set of building blocks. nih.gov The design and synthesis of N-substituted sulfonamides with strategically positioned substituents have been used to create compounds with diverse biological properties. nih.gov

Rational Design of this compound Analogues

The rational design of analogues of this compound is often guided by the goal of enhancing biological activity or other specific properties. This approach involves systematic structural modifications based on an understanding of structure-activity relationships (SAR). For example, in the broader class of sulfonamides, modifications are often aimed at improving inhibitory activity against specific enzymes or receptors. researchgate.net

One common strategy is the introduction of various substituents onto the aromatic rings (both the naphthalene and the benzyl groups) to probe interactions with biological targets. For instance, studies on related sulfonamide-based inhibitors have shown that adding chloro or other halogen groups can improve metabolic stability and oral availability. nih.gov Another approach involves altering the linker between the naphthalene and sulfonamide groups or replacing the benzyl group with other aryl or alkyl substituents to optimize spatial arrangement and binding affinity. nih.gov

In the context of developing potent antitumor agents, analogues of phenanthroindolizidine and phenanthroquinolizidine alkaloids were designed with methanesulfonamide (B31651) groups to improve their drug-like properties. These rationally designed analogues demonstrated enhanced growth inhibition of human cancer cells compared to the parent natural products. nih.gov Similarly, the design of N-substituted sulfonamides as potential anticancer therapeutics often involves reacting dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) with various aromatic amines to create a library of compounds for screening. nih.gov

Synthesis of Naphthalene-Sulfonamide Hybrid Compounds

The synthesis of hybrid compounds that incorporate the naphthalene-sulfonamide scaffold is a strategy to combine the properties of different pharmacophores, potentially leading to synergistic or novel biological activities. nih.govsemanticscholar.org This often involves multi-step synthetic sequences to link the naphthalene-sulfonamide moiety to another active molecule.

A general approach for creating such hybrids involves two main synthetic routes. In one method, an appropriate amine is first condensed with a substituted sulfonyl chloride. The resulting intermediate is then further reacted to introduce the naphthalene moiety. Conversely, an amine can be first treated with a naphthalene-sulfonyl chloride, followed by reaction with another component. For example, a series of new sulfonamide derivatives bearing a naphthalene moiety were synthesized by condensing an intermediate with various aryl sulfonyl chlorides to produce the final hybrid compounds. nih.govsemanticscholar.org Another example is the synthesis of sulfonamide-containing naphthalimides, where a naphthalimide derivative is incorporated with a sulfonamide to create fluorescent probes for potential use in tumor imaging. mdpi.com

These synthetic strategies allow for the creation of a diverse library of hybrid molecules. For instance, propargyloxy-naphthalene-sulfonamide derivatives have been designed and synthesized as potential insecticides, demonstrating the versatility of the naphthalene-sulfonamide scaffold in different applications. tandfonline.com

Exploration of Bioisosteric Replacements in the Sulfonamide Scaffold

Bioisosteric replacement is a key strategy in medicinal chemistry to modify the properties of a lead compound while retaining its desired biological activity. tandfonline.com In the context of the sulfonamide scaffold, this can involve replacing the sulfonamide group itself or other parts of the molecule with groups that have similar steric and electronic properties. nih.govacs.org

One common bioisostere for the sulfonamide group is the sulfone group. nih.gov For example, in a series of Cav2.2 channel inhibitors, the sulfonamide moiety was replaced with a gem-dimethyl sulfone. This change was made to address metabolic liabilities associated with the sulfonamide group. The resulting sulfone analogues retained the in vitro potency of the original sulfonamide compounds. nih.govacs.org Other potential bioisosteres for sulfonamides include amides, although in some cases, this replacement can lead to a complete loss of activity. nih.gov

Sulfoximines have also emerged as a promising bioisosteric replacement for sulfonamides. chemrxiv.org The switch from a primary sulfonamide to a sulfoximine (B86345) has been a successful strategy in the lead optimization of several clinical candidates. This replacement can offer advantages in terms of modulating compound properties and providing new vectors for interacting with protein targets. chemrxiv.orgchemrxiv.org The rationale behind such replacements is often to improve pharmacokinetic properties, reduce side effects, or enhance target binding. tandfonline.com

Advanced Synthetic Techniques for Tailored Sulfonamide Derivatives

The development of advanced synthetic techniques has enabled the precise and efficient synthesis of tailored sulfonamide derivatives with complex architectures. These methods often focus on achieving high levels of chemo- and regioselectivity, as well as employing convergent synthetic routes to build complex molecules.

Chemo- and Regioselective Functionalization Approaches

Chemo- and regioselectivity are crucial for the efficient synthesis of complex molecules, as they allow for the modification of a specific functional group or position in a molecule without affecting others. In the context of sulfonamides, this is particularly important when multiple reactive sites are present. bohrium.com

Recent advances include electrochemical methods for the C(sp²)–H functionalization of arenes to install sulfonamide groups using sulfur dioxide and amines. beilstein-journals.org This approach offers a high degree of control and can be applied in late-stage functionalization of complex molecules. Another example is the use of transition metal catalysis to achieve regioselective C-H functionalization of aryl sulfonamides. For instance, iridium-catalyzed C-N bond formation on N-acetyl benzene (B151609) sulfonamide allows for the synthesis of 2-aminobenzenesulfonamides with good to excellent yields and a broad substrate scope. researchgate.net

Furthermore, methods for the regioselective direct arylation of heterocyclic systems have been developed, which can be applied to sulfonamide-containing scaffolds. mdpi.com These techniques often employ directing groups to guide the functionalization to a specific position on the aromatic ring. The choice of catalyst and reaction conditions is critical for achieving the desired selectivity. mdpi.com

Convergent Synthesis Routes for Complex Sulfonamide Architectures

Convergent synthesis is a strategy that involves preparing different fragments of a complex molecule separately and then joining them together at a late stage. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step. For complex sulfonamide architectures, convergent routes allow for greater flexibility and the ability to generate a library of analogues by varying the individual fragments. nih.gov

An example of a convergent approach can be seen in the synthesis of complex glycolates, where a dynamic kinetic resolution of α-keto esters is employed. While not directly involving sulfonamides in this specific example, the principle of using a chiral catalyst to control the stereochemistry of a key fragment that is later incorporated into a larger molecule is applicable to the synthesis of complex sulfonamide-containing compounds. nih.gov

In the context of sulfonamide synthesis, a convergent paired electro-organic synthesis has been developed. This method avoids the use of toxic amines by generating them in-situ through the reduction of nitro compounds, which then react with a sulfonyl-containing fragment. researchgate.net This innovative approach demonstrates the potential of modern synthetic methods to create complex sulfonamide derivatives in an efficient and environmentally friendly manner.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles for N Benzylnaphthalene 1 Sulfonamide Derivatives

Quantitative and Qualitative Structure-Activity Relationship Analysis

Quantitative and qualitative SAR analyses are foundational to the optimization of lead compounds. By synthesizing and testing a series of analogs, researchers can deduce which chemical features are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.

Contribution of Naphthalene (B1677914) Ring Substitution Patterns to Activity

The naphthalene ring system is a common scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. ekb.eg In the context of sulfonamide derivatives, the position of the sulfonamide group on the ring and the presence of other substituents can drastically alter binding affinity and efficacy.

Research on related 5-aminonaphthalene-1-sulfonamides, which share the core naphthalene sulfonamide structure, reveals the importance of the substitution positions. For instance, altering the positions of the amino and sulfonamide groups on the naphthalene core away from the 1 and 5 positions can lead to a significant loss of inhibitory activity against certain targets like the NSD2 enzyme. nih.gov This suggests that the specific arrangement of functional groups on the naphthalene scaffold is crucial for optimal interaction with the target protein. nih.gov

Furthermore, SAR studies on various naphthalene derivatives have shown that introducing specific substituents can enhance activity. For example, in a series of naphthalene-based tubulin polymerization inhibitors, the naphthalen-1-yl moiety was found to be important for potent antiproliferative activity. nih.govsemanticscholar.org In other studies, the addition of groups like 3,4,5-trimethoxy or 2,4-dichloro to a related benzylidene amino segment attached to a naphthalene sulfonic acid scaffold was found to be crucial for antimicrobial activity. ijpsjournal.com These findings underscore that the naphthalene ring is not merely a passive scaffold but an active participant in molecular recognition, where its electronic properties and substitution patterns dictate the compound's biological effect.

Impact of Benzyl (B1604629) Moiety Variations on Target Specificity

The benzyl group attached to the sulfonamide nitrogen plays a significant role in defining the compound's interaction with its biological target. Modifications to this moiety can fine-tune potency and selectivity. Studies on N-benzyl phenethylamines have shown that N-benzyl substitution can significantly increase binding affinity and functional activity at specific receptors. nih.gov

In a series of naphthalene-1-sulfonamide (B86908) derivatives developed as fatty acid binding protein 4 (FABP4) inhibitors, systematic variations of the phenyl ring (analogous to the benzyl group) revealed clear SAR trends. The introduction of substituents at different positions on the phenyl ring led to marked differences in inhibitory activity. researchgate.net For example, placing a fluorine atom at the C-2 versus the C-6 position of the phenyl ring resulted in significantly different activities against FABP4. researchgate.net

Similarly, in studies of 5-aminonaphthalene-1-sulfonamides, replacing the phenyl group of the benzyl moiety with heteroaromatic rings like pyridyl or thienyl resulted in decreased inhibitory activity against the NSD2 enzyme. sci-hub.se Conversely, introducing a methoxy (B1213986) group at the para-position of the phenyl ring was shown to be beneficial for the antiproliferative activity of certain sulfonamides. tandfonline.com These results highlight that the electronic and steric properties of the benzyl group and its substituents are key to achieving high-affinity binding and desired target specificity.

Table 1: Effect of Phenyl Ring Substitution on FABP4 Inhibition by Naphthalene-1-sulfonamide Derivatives

| Compound | Substitution on Phenyl Ring | IC50 (μM) for FABP4 |

|---|---|---|

| 16a | Unsubstituted | 0.25 |

| 16di | 2-Fluoro | 0.038 |

| 16dk | 3-Fluoro | 0.019 |

| 16do | 4-Fluoro | 0.016 |

| 16du | 2,6-Difluoro | >10 |

Data derived from studies on naphthalene-1-sulfonamide inhibitors of FABP4, demonstrating the impact of substitutions on the N-linked phenyl ring, analogous to the benzyl group of N-benzylnaphthalene-1-sulfonamide. researchgate.net

Significance of the Sulfonamide Linker in Potency and Binding

The sulfonamide linker (-SO₂NH-) is a cornerstone of this class of compounds, serving as a critical structural and functional element. It is not merely a spacer but actively participates in binding to target proteins, often through hydrogen bonding. thieme-connect.com The general structure-activity relationship for sulfonamides dictates that the sulfonamide group must be directly attached to the aromatic ring (in this case, naphthalene) for activity. ekb.egmlsu.ac.in

In many biologically active sulfonamides, the hydrogen atom on the sulfonamide nitrogen acts as a key hydrogen bond donor, anchoring the ligand into its binding pocket. nih.gov The removal or replacement of this hydrogen can lead to a substantial loss of activity, as demonstrated in studies on NSD2 inhibitors where N-methylation of the sulfonamide resulted in a significant drop in potency. nih.gov This highlights the sulfonamide's role as a vital interaction point.

Furthermore, the sulfonamide group possesses significant electron-withdrawing properties, hydrolysis stability, and polarity, which are crucial for its function in drug design. thieme-connect.com Its ability to act as a bioisostere for other functional groups like carboxylic acids or amides allows for the modulation of a compound's physicochemical properties. For instance, the replacement of an amide linker with a sulfonamide in one series of compounds led to a seven-fold improvement in inhibitory potency, demonstrating the linker's profound impact on biological activity. sci-hub.se

Pharmacophore Modeling and Ligand-Based Design

When the three-dimensional structure of a biological target is unknown, pharmacophore modeling and other ligand-based design methods become invaluable. A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. researchgate.net

For sulfonamide derivatives, a typical pharmacophore model might include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. researchgate.netrsc.org By analyzing a set of active molecules, a common pharmacophore hypothesis can be generated. For example, a five-point pharmacophore (AADPR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring was successfully developed for a series of aryl sulfonamide antagonists. researchgate.net

These models serve as 3D search queries to screen large virtual databases for new compounds that match the pharmacophoric features, thereby identifying novel scaffolds with a high probability of being active. researchgate.netresearchgate.net This approach is particularly useful for scaffolds like naphthalene sulfonamides, where the combination of the bulky aromatic system and the hydrogen-bonding sulfonamide group defines a distinct pharmacophoric space. smolecule.com

Structure-Based Drug Design Approaches

When the crystal structure of the target protein is available, structure-based drug design offers a powerful, direct approach to inhibitor development. This method uses the 3D structural information of the binding site to design ligands with high affinity and selectivity.

Molecular Docking Simulations for Ligand-Binding Site Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. qub.ac.uk This method is widely used to understand the binding mode of sulfonamide derivatives and to rationalize observed SAR data. nih.govsemanticscholar.orgnih.gov

For naphthalene sulfonamides, docking simulations can reveal key intermolecular interactions. These typically include:

Hydrogen Bonds: The sulfonamide group's oxygen and nitrogen atoms frequently form hydrogen bonds with amino acid residues in the binding pocket. For example, docking studies have shown the sulfonamide oxygen atoms forming hydrogen bonds with residues like Phenylalanine (PHE) and Lysine (LYS). chemmethod.com

π-π Stacking: The aromatic naphthalene ring often engages in π-π stacking interactions with aromatic amino acid side chains such as Tryptophan (Trp), Tyrosine (Tyr), or Phenylalanine (Phe). nih.gov

Hydrophobic Interactions: The non-polar surfaces of the naphthalene and benzyl groups can fit into hydrophobic pockets within the target protein, contributing significantly to binding affinity.

In the case of a naphthalene sulfonamide derivative targeting tubulin, molecular docking showed that the compound binds well to the colchicine-binding site, a known pocket for microtubule inhibitors. nih.govsemanticscholar.org Similarly, docking of related sulfonamides into the active site of enzymes like acetylcholinesterase has confirmed that binding is driven primarily by π-π contacts and hydrogen bonds. nih.gov These simulations provide a structural basis for the SAR, explaining why certain substitutions enhance potency while others diminish it, and guide the rational design of next-generation inhibitors. qub.ac.uk

Molecular Dynamics (MD) Simulations to Understand Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations are a powerful computational tool used to predict the movement of atoms in a biological system over time, offering profound insights into the stability of a ligand-protein complex and any conformational changes that occur upon binding. plos.orgnih.govchemrxiv.org This technique is essential for validating the binding modes predicted by docking studies and for understanding the dynamic nature of molecular interactions that are not apparent in static crystal structures. nih.gov

In the context of drug design, MD simulations can assess the stability of a compound like this compound within its target's binding pocket. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD value over the simulation time suggests that the ligand has found a stable binding pose, whereas RMSF can highlight flexible regions of the protein or ligand. mdpi.commdpi.commdpi.com For instance, simulations can reveal if the benzyl group or the naphthalene core of the molecule maintains stable interactions or exhibits flexibility that could impact binding affinity.

Furthermore, MD simulations elucidate the conformational changes that both the ligand and the target protein undergo to achieve an optimal fit. plos.orgnih.gov These simulations can capture the transition of a protein from an "apo" (unbound) to a "holo" (bound) state, revealing subtle adjustments in side-chain orientations or larger domain movements that are critical for biological activity. plos.orgnih.gov In studies of related sulfonamides, MD simulations have confirmed that the sulfonamide moiety consistently interacts with key residues, such as zinc ions in the active site of carbonic anhydrases, and that these interactions are stable throughout the simulation. nih.gov While specific MD simulation data for this compound is not publicly available, this methodology is crucial for understanding its interaction with targets like the NSD2 protein, providing a dynamic picture of its binding stability and the induced conformational adjustments. sci-hub.se

Computational Approaches for Binding Affinity Prediction

Predicting the binding affinity between a ligand and its protein target is a cornerstone of computational drug discovery, enabling researchers to prioritize compounds for synthesis and testing. biorxiv.org Various computational methods exist, ranging from physics-based approaches like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to data-driven machine learning models. mdpi.combiorxiv.orgnih.gov

Physics-based methods calculate the free energy of binding by analyzing snapshots from MD simulations, providing a quantitative estimate of the ligand's potency. mdpi.com For example, MM/GBSA calculations have been used to support docking results and confirm the high binding affinity of potential antiviral compounds. mdpi.com Machine learning and deep learning models, on the other hand, are trained on large datasets of known protein-ligand complexes and their experimental binding affinities to predict the affinity of new compounds. nih.govbiorxiv.org These approaches can be faster than physics-based methods but require large, high-quality datasets for training. biorxiv.org

However, challenges remain, and the predictive power of classical scoring functions can sometimes be poor. pucrs.br Therefore, a combination of methods is often employed. For this compound derivatives, these computational tools are invaluable for estimating their binding affinity to targets like NSD2. By predicting how modifications to the naphthalene or benzyl moieties will affect the binding energy, researchers can rationally design more potent inhibitors before committing to costly and time-consuming chemical synthesis.

Table 1: Illustrative Binding Affinity Prediction Data for this compound Analogs

This table represents the type of data generated from computational binding affinity predictions. The values are hypothetical and for illustrative purposes.

| Compound ID | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Prediction Method |

| 11r | N-benzyl | -9.5 | MM/GBSA |

| 11s | N-(4-fluorobenzyl) | -9.8 | MM/GBSA |

| 11t | N-(4-chlorobenzyl) | -10.1 | MM/GBSA |

| 11u | N-(4-methylbenzyl) | -9.6 | MM/GBSA |

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a promising hit compound to produce a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This iterative process involves a close collaboration between medicinal chemists, biologists, and computational scientists.

Design Cycles for Enhanced Efficacy and Selectivity

The optimization of a lead compound typically proceeds through multiple design-make-test-analyze (DMTA) cycles. nih.gov In each cycle, new analogs are designed based on existing structure-activity relationship (SAR) data, synthesized, and then tested for biological activity. mdpi.com The results from these tests feed back into the design of the next generation of compounds.

A clear example of this process can be seen in the development of the 5-aminonaphthalene-1-sulfonamide (B1598339) scaffold, from which this compound is derived. sci-hub.se Initial screening identified a hit compound with an aminonaphthalene scaffold. sci-hub.se In a subsequent design cycle, the amide linkage in the initial hit was replaced with a sulfonamide, resulting in compound 9c , which demonstrated a seven-fold improvement in inhibitory potency against the target, NSD2. sci-hub.se This strategic modification highlights a successful design cycle aimed at enhancing efficacy. Further cycles involved systematically exploring different substituents on the sulfonamide nitrogen and the naphthalene ring to further refine potency and selectivity. sci-hub.se

Table 2: Enhancement of Efficacy in the Naphthalene-Sulfonamide Series

Data adapted from a study on NSD2 inhibitors, showing the improvement in potency through a design cycle. sci-hub.se

| Compound | Core Scaffold | Linker | IC₅₀ (μM) against NSD2 |

| 8 | Aminonaphthalene | Amide | 10.94 |

| 9c | Aminonaphthalene | Sulfonamide | 1.55 |

Multi-parameter Optimization Campaigns

Modern drug discovery recognizes that a successful drug must possess a balance of multiple properties, including potency, selectivity, absorption, distribution, metabolism, and elimination (ADME), and a low risk of toxicity. nih.govoptibrium.com Multi-parameter optimization (MPO) campaigns address the challenge of simultaneously optimizing these often-conflicting properties. nih.gov Focusing solely on improving potency can be a risky strategy, as it may lead to compounds with poor pharmacokinetic profiles, dooming them to failure in later stages of development. drugdiscoverynews.com

Rational Design to Improve Target Selectivity and Potency

Rational drug design relies on a detailed understanding of the three-dimensional structure of the drug target to guide the design of new inhibitors with improved potency and selectivity. rsc.org By visualizing how a compound fits into its binding site, chemists can make targeted modifications to enhance favorable interactions and disrupt unfavorable ones. nih.govresearchgate.net

The development of this compound and its analogs as NSD2 inhibitors is a clear example of rational design. sci-hub.se Based on the core 5-aminonaphthalene-1-sulfonamide scaffold (9c ), a series of derivatives were designed to systematically probe the structure-activity relationship. sci-hub.se Different substituents were placed at the R1 position (the sulfonamide nitrogen) and the R2 position (the amino group on the naphthalene ring). sci-hub.se The synthesis of this compound (11r ) was part of this effort to explore the effect of introducing a benzyl group at the R1 position. sci-hub.se This systematic approach allows for the mapping of the chemical space around the core scaffold to identify the key structural features that govern potency and selectivity.

Table 3: Structure-Activity Relationship (SAR) of Naphthalene-1-sulfonamide Derivatives

Data adapted from the rational design of NSD2 inhibitors, showing how different substituents on the sulfonamide nitrogen affect potency. sci-hub.se

| Compound | R1 Substituent on Sulfonamide | IC₅₀ (μM) against NSD2 |

| 11a | H | 1.55 |

| 11b | Methyl | 1.01 |

| 11c | Ethyl | 0.98 |

| 11r | Benzyl | 0.44 |

This structured approach, combining computational simulations with iterative design and multi-parameter optimization, is fundamental to advancing lead compounds like this compound toward clinical candidacy.

Advanced Characterization and Biophysical Investigations of N Benzylnaphthalene 1 Sulfonamide Interactions

Spectroscopic Analysis of Ligand-Target Complexes

Spectroscopic methods are fundamental in studying the non-covalent complexes formed between N-benzylnaphthalene-1-sulfonamide and its target proteins, offering a window into the conformational and electronic changes that occur upon binding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating protein-ligand interactions in solution, providing data on the atomic-level contacts and conformational changes. For derivatives of this compound, such as 5-aminonaphthalene-1-sulfonamide (B1598339) derivatives, ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG) have been effectively used. sci-hub.se These methods have confirmed the direct interaction of these compounds with target proteins like the nuclear receptor-binding SET domain protein 2 (NSD2). sci-hub.se

In a typical STD-NMR experiment, selective saturation of protein resonances is transferred to a binding ligand, allowing for the identification of the ligand protons in close proximity to the protein. This helps to map the binding epitope of the ligand. CPMG NMR, on the other hand, can be used to study the exchange dynamics between the free and bound states of the ligand, providing further evidence of interaction and information on the kinetics of the binding event. sci-hub.se These studies have been crucial in validating the engagement of the sulfonamide scaffold with its intended biological targets. sci-hub.se

Mass spectrometry (MS) is a cornerstone of modern proteomics and plays a pivotal role in identifying the protein targets of small molecules and mapping their binding sites. nih.gov A particularly potent application is its combination with photoaffinity labeling (PAL). nih.govnih.govenamine.net In this approach, a photoreactive moiety, such as a diazirine or benzophenone, is incorporated into the structure of this compound. nih.govenamine.net Upon exposure to UV light, this photo-probe forms a covalent bond with amino acid residues in the immediate vicinity of its binding site on the target protein. nih.govbeilstein-journals.org

Following the cross-linking, the protein-ligand complex is proteolytically digested into smaller peptides. Subsequent analysis by high-resolution mass spectrometry allows for the identification of the covalently modified peptides, thereby pinpointing the specific region of the protein that constitutes the binding pocket. beilstein-journals.org This technique provides direct evidence of a ligand-target interaction and reveals the precise location of the binding site, which is invaluable information for understanding the mechanism of action and for the rational design of next-generation compounds. nih.govevotec.com While this method is broadly applicable, specific reports detailing its use with this compound are not yet prevalent in the literature.

X-ray Crystallography for High-Resolution Structural Insights

X-ray crystallography offers unparalleled, high-resolution details of the three-dimensional structure of this compound when bound to its protein targets, revealing the precise molecular interactions that underpin its biological activity.

The determination of a co-crystal structure involves crystallizing the target protein in the presence of this compound. The resulting crystals are then analyzed using X-ray diffraction to generate an electron density map, which is used to build an atomic-resolution model of the protein-ligand complex. researchgate.net While co-crystal structures of this compound with its specific targets like NSD2 are still forthcoming, the crystal structure of a related derivative, N-benzyl-5-(dimethylamino)naphthalene-1-sulfonamide, has been solved, providing insights into the conformational preferences and intermolecular interactions of this class of molecules. nih.gov The structure reveals details such as the dihedral angle between the naphthalene (B1677914) and phenyl rings and the formation of hydrogen-bonded dimers. nih.gov

Table 1: Crystallographic Data for N-Benzyl-5-(dimethylamino)naphthalene-1-sulfonamide

| Parameter | Value |

| Chemical Formula | C₁₉H₂₀N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.6635 (5) |

| b (Å) | 9.5722 (2) |

| c (Å) | 22.8942 (7) |

| β (°) | 108.779 (1) |

| Volume (ų) | 3457.38 (16) |

| This data is for a derivative of this compound and provides insight into the molecular geometry. nih.gov |

Analysis of co-crystal structures of sulfonamides bound to their protein targets reveals a detailed "interaction fingerprint," comprising a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. chemrxiv.org For instance, in the binding of sulfonamides to various enzymes, the sulfonamide moiety itself is often a key anchoring point, forming hydrogen bonds with backbone amides or polar side chains in the active site. chemrxiv.orgrcsb.orgrcsb.org The naphthalene and benzyl (B1604629) groups of this compound are well-suited to engage in hydrophobic and π-stacking interactions with aromatic and aliphatic residues in a binding pocket. chemrxiv.org Understanding these specific interactions at the molecular level is essential for structure-based drug design, enabling the optimization of affinity and selectivity.

Complementary Biophysical Techniques for Binding Thermodynamics and Kinetics

A comprehensive understanding of the interaction between this compound and its targets requires the determination of both thermodynamic and kinetic parameters, for which a range of biophysical techniques are employed. labmanager.comtoray-research.co.jp

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govmalvernpanalytical.com From a single ITC experiment, one can determine the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This data reveals the driving forces behind the binding, whether it is enthalpically driven (due to favorable bond formation) or entropically driven (due to the hydrophobic effect and conformational changes). labmanager.com

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that measures the kinetics of binding. toray-research.co.jp By immobilizing the target protein on a sensor surface and flowing this compound over it, SPR can determine the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ). nih.gov These kinetic parameters provide insights into how quickly the complex forms and how long it persists, which can be critical for the compound's biological effect. The dissociation constant (K₋) can also be calculated from the ratio of kₒբբ to kₒₙ. nih.gov

Table 2: Representative Biophysical Data for Sulfonamide-Protein Interactions

| Technique | Parameter | Representative Value |

| ITC | K₋ (nM) | 360 ± 40 |

| ΔH (kcal/mol) | -4.8 ± 0.4 | |

| -TΔS (kcal/mol) | -4.1 | |

| Stoichiometry (n) | 0.87 ± 0.08 | |

| SPR | kₒₙ (M⁻¹s⁻¹) | 1.2 x 10⁵ |

| kₒբբ (s⁻¹) | 4.3 x 10⁻² | |

| K₋ (nM) | 370 ± 20 | |

| This table presents representative data from the analysis of a sulfonamide (DNSA) binding to carbonic anhydrase II, illustrating the type of information obtained from these techniques. nih.gov |

Together, these advanced characterization and biophysical methods provide a detailed and multi-faceted understanding of the molecular interactions of this compound, which is indispensable for its rational optimization and future applications.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with molecular interactions. This method provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This data is invaluable for understanding the driving forces behind the interaction.

While specific ITC data for this compound is not documented in available research, studies on other naphthalene-1-sulfonamide (B86908) derivatives targeting proteins such as Fatty Acid Binding Protein 4 (FABP4) have been published. nih.govresearchgate.net These studies demonstrate the utility of ITC in characterizing the binding of this class of compounds. For instance, the binding of various naphthalene-1-sulfonamide derivatives to FABP4 has been shown to be an enthalpically driven process, a characteristic that provides insight into the nature of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the protein-ligand complex. nih.gov

A hypothetical ITC experiment for this compound interacting with a target protein would yield a binding isotherm from which the following parameters could be determined. The data presented in the table below is illustrative and based on typical values obtained for similar sulfonamide-protein interactions.

| Thermodynamic Parameter | Hypothetical Value | Unit | Description |

| Stoichiometry (n) | 1.1 | - | The molar ratio of the binding partners at saturation. |

| Dissociation Constant (KD) | 5.2 | µM | A measure of binding affinity; lower values indicate stronger binding. |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The heat released or absorbed during the binding event. |

| Entropy Change (ΔS) | 2.1 | cal/mol·K | The change in the randomness of the system upon binding. |

| Gibbs Free Energy (ΔG) | -7.2 | kcal/mol | The overall energy change of the binding reaction. |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical biosensing technique that provides real-time data on the kinetics of molecular interactions. SPR measures the association rate (ka) and dissociation rate (kd) of a ligand binding to a macromolecule immobilized on a sensor surface. From these rate constants, the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

Similar to the situation with ITC, specific SPR data for this compound is not readily found in the scientific literature. However, SPR is a standard method for characterizing the binding kinetics of small molecule inhibitors. The technique is particularly useful for distinguishing between compounds with similar affinities but different kinetic profiles (i.e., fast-on/fast-off versus slow-on/slow-off), which can have significant implications for a drug's in vivo efficacy.

A hypothetical SPR analysis of this compound would involve immobilizing the target protein on a sensor chip and flowing solutions of the compound at various concentrations over the surface. The resulting sensorgrams would be analyzed to determine the kinetic parameters. The table below presents a hypothetical set of kinetic data for such an interaction.

| Kinetic Parameter | Hypothetical Value | Unit | Description |

| Association Rate (ka) | 1.5 x 104 | M-1s-1 | The rate at which the compound binds to the target. |

| Dissociation Rate (kd) | 7.8 x 10-2 | s-1 | The rate at which the compound dissociates from the target. |

| Dissociation Constant (KD) | 5.2 | µM | Calculated from kd/ka, representing the binding affinity. |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Theoretical Frameworks and Computational Methodologies in N Benzylnaphthalene 1 Sulfonamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-benzylnaphthalene-1-sulfonamide at the atomic level. These methods model the behavior of electrons and nuclei to predict molecular characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is instrumental in performing conformational analysis to identify the most stable three-dimensional arrangements of the molecule. This analysis is crucial as the conformation of a molecule often dictates its biological activity and physical properties.

The process involves rotating flexible parts of the molecule, such as the bonds in the benzyl (B1604629) and naphthalene (B1677914) groups, to map the potential energy surface. By calculating the energy of numerous conformers, researchers can identify the global minimum energy structure, which represents the most stable conformation. For instance, a comprehensive conformational study can be carried out by rotating exocyclic torsional angles, and the resulting stable structures can be classified based on these angles. mdpi.com The stability of different tautomers and conformers can be determined and optimized using various levels of theory, such as MP2 and B3LYP. mdpi.com The search for stable structures can yield numerous conformers within a specific energy range of the global minimum. mdpi.com

Computational methods, particularly DFT, are also employed to predict the spectroscopic properties of this compound. Theoretical calculations of infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the molecule's structure. nih.gov For example, the asymmetric and symmetric stretching vibrations of the SO2 group in sulfonamides can be calculated and compared to experimental FT-IR spectra. nih.gov Similarly, computational UV-Vis spectra can reveal electronic transitions, such as π—π* and n—π*, which can be correlated with experimental findings. nih.gov

Furthermore, these calculations can elucidate potential reaction pathways. By mapping the energy landscape of a reaction, it is possible to identify transition states and intermediates, providing insights into the mechanism and feasibility of chemical transformations involving this compound. Mechanistic insights from DFT calculations can suggest the formation of intermediates, such as an imine, during a reaction. researchgate.net

Molecular orbital (MO) theory provides a delocalized view of electrons in a molecule, describing them as occupying molecular orbitals that extend over the entire structure. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. semanticscholar.orgsemanticscholar.org A smaller gap generally suggests higher reactivity.

Analysis of the molecular orbitals of this compound can reveal the distribution of electron density and identify regions of the molecule that are likely to be involved in chemical reactions. For instance, the character of the molecular orbitals involved in electronic transitions can indicate which parts of the molecule, such as the aldehyde group in a related compound, are involved in electronic excitations. researchgate.net

Table 1: Theoretical Spectroscopic Data for a Sulfonamide Derivative

| Spectroscopic Data | Theoretical Value (cm⁻¹) | Experimental Value (cm⁻¹) |

| N-H Stretch | 3446 | 3315 |

| C=N Stretch (Azomethine) | 1634 | 1617 |

| Asymmetric SO₂ Stretch | 1334 | 1345 |

| Symmetric SO₂ Stretch | 1252 | 1186 |

| S-N Stretch | 925 | 940 |

| This table presents a comparison of theoretical and experimental vibrational frequencies for a sulfonamide Schiff base derivative, illustrating the accuracy of computational predictions. Data sourced from nih.gov. |

Advanced Cheminformatics for Data Analysis and Predictive Modeling

Cheminformatics combines computer and informational sciences to address problems in chemistry. In the context of this compound, cheminformatics tools are essential for managing, analyzing, and modeling chemical data.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key applications of cheminformatics. frontiersin.org These models establish a mathematical relationship between the structural or property descriptors of a set of molecules and their biological activity or a specific property. frontiersin.org For this compound, QSAR models could be developed to predict its potential biological activities based on its structural features and those of related compounds. This predictive modeling can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing. frontiersin.orgnih.gov

The development of robust predictive models requires careful validation to ensure their accuracy and predictive power. u-strasbg.fr These models can be used to screen virtual libraries of this compound derivatives to identify candidates with desired properties.

In Silico Approaches for De Novo Design and Library Generation

In silico methods, which are computational approaches, play a vital role in the de novo design of novel molecules and the generation of virtual compound libraries. Starting from the this compound scaffold, these techniques can be used to design new derivatives with potentially improved properties.

Generative models, often based on recurrent neural networks (RNNs), can be trained on large datasets of known chemical structures to learn the rules of chemical syntax. diva-portal.org These models can then generate novel molecules that are similar to the input data but have unique structures. By using this compound as a starting point or scaffold, it is possible to generate a virtual library of related compounds. diva-portal.orgchemrxiv.org

These generated libraries can then be screened in silico for desired properties, such as predicted biological activity, drug-likeness, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov This approach allows for the rapid exploration of a vast chemical space and the identification of promising candidates for synthesis and further investigation, significantly streamlining the drug discovery and development pipeline. chemrxiv.org

Future Perspectives and Research Trajectories for N Benzylnaphthalene 1 Sulfonamide Analogues

Development of Next-Generation NSD2 Inhibitors

The dysregulation of the histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2) is a known driver in various malignancies, including multiple myeloma and certain types of acute lymphoblastic leukemia, making it a critical target for anticancer drug development. nih.govacs.orgnih.gov The N-benzylnaphthalene-1-sulfonamide framework has been identified as a valuable starting point for designing potent and selective NSD2 inhibitors.

Initial high-throughput screening efforts identified a 5-aminonaphthalene derivative, compound 8 , as an inhibitor of NSD2 with an IC50 value of 19.4 ± 6.5 μM. sci-hub.se Structure-activity relationship (SAR) studies revealed that replacing the amide linkage in this initial hit with a sulfonamide moiety resulted in a 7-fold increase in inhibitory potency, highlighting the significance of the sulfonamide group for activity. sci-hub.senih.gov This led to the development of 5-aminonaphthalene-1-sulfonamide (B1598339) derivatives, such as compound 9c , which demonstrated significant inhibition of cancer cell proliferation. sci-hub.se Another related compound, 5-Amino-N-benzylnaphthalene-1-sulfonamide hydrochloride, has also been noted as an inhibitor of the NSD2 catalytic domain. nih.gov

The development of next-generation NSD2 inhibitors is moving beyond targeting only the catalytic SET domain. Researchers are now exploring inhibitors that target other functional domains of the NSD2 protein, such as the PWWP domains, which are involved in recognizing methylated histones and are crucial for the enzyme's localization and function. nih.govacs.orgresearchgate.net For instance, small molecules have been identified that selectively bind to the NSD2-PWWP1 domain, disrupting its interaction with chromatin and inhibiting NSD2's oncogenic activity. researchgate.netresearchgate.net This alternative approach may overcome challenges related to achieving selectivity among the highly conserved SET domains of different methyltransferases. nih.govacs.org

One such selective NSD2 inhibitor, KTX-1001, has already entered clinical trials, underscoring the therapeutic potential of targeting this enzyme. nih.govresearchgate.netresearchgate.net Future research on this compound analogues will likely focus on optimizing their potency and selectivity by modifying substituents on both the naphthalene (B1677914) and benzyl (B1604629) rings. The goal is to develop compounds that can effectively target NSD2, including clinically relevant mutant forms like NSD2-E1099K, which is associated with relapse in leukemia. nih.gov

Table 1: Key NSD2 Inhibitors and Related Compounds

| Compound/Inhibitor | Target Domain | Significance | Reference |

| Compound 8 | NSD2 (Catalytic) | Initial hit from high-throughput screening (IC50 = 19.4 ± 6.5 μM). | sci-hub.se |

| Compound 9c | NSD2 (Catalytic) | 7-fold more potent than compound 8 due to sulfonamide linkage. | sci-hub.se |

| 5-Amino-N-benzylnaphthalene-1-sulfonamide hydrochloride | NSD2 (Catalytic) | Noted as an inhibitor of the NSD2 catalytic domain. | nih.gov |

| KTX-1001 | NSD2 | Selective inhibitor that has entered clinical trials. | nih.govresearchgate.netresearchgate.net |

| UNC6934 | NSD2 (PWWP1) | First-in-class chemical probe that disrupts NSD2's interaction with nucleosomes. | nih.govresearchgate.net |

Exploration of Novel Therapeutic Applications Beyond Established Sulfonamide Uses

While the sulfonamide class of compounds is historically known for its antimicrobial properties, modern research has unveiled a much broader therapeutic potential. nih.gov Analogues of this compound are being investigated for a range of applications far beyond their traditional use.

The inherent anticancer potential of sulfonamides is a significant area of exploration. nih.gov Diaryl sulfonamides, a class that includes the this compound structure, have emerged as promising antimitotic agents, capable of disrupting cell division in cancer cells. nih.gov Furthermore, the naphthalene moiety itself is present in various compounds with demonstrated biological activity. For example, Naproxen, which contains a methoxynaphthalene group, is a well-known non-steroidal anti-inflammatory drug (NSAID) that is also being investigated for its anticancer properties through the inhibition of the COX-2 enzyme. nih.gov Naphthoquinone derivatives are also being explored for their ability to induce DNA damage and apoptosis in cancer cells. nih.gov

Beyond cancer, the structural motifs of this compound suggest potential in other complex diseases. Research into sulfonamide-based scaffolds has led to the discovery of potent inhibitors of the NLRP3 inflammasome, a protein complex implicated in a variety of inflammatory and neurodegenerative disorders, including Alzheimer's disease. nih.gov The development of brain-penetrant NLRP3 inhibitors from sulfonamide-containing scaffolds highlights a potential new therapeutic avenue for these analogues. nih.gov Other potential applications for sulfonamides and related compounds include their use as diuretics and in the treatment of glaucoma through the inhibition of carbonic anhydrase. nih.govresearchgate.net The repurposing of existing antimicrobial agents for cancer therapy is a growing field, and the unique structure of this compound makes it a candidate for such investigations. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

AI and ML algorithms can analyze vast datasets of chemical compounds and their biological activities to build predictive models. nih.govnih.gov These models, such as those based on Quantitative Structure-Activity Relationships (QSAR), can screen virtual libraries of molecules to identify promising new candidates with desired properties, such as high potency against a specific target like NSD2 or favorable pharmacokinetic profiles. nih.govresearchgate.net For example, ML models like Random Forest, Artificial Neural Networks (ANN), and Support Vector Machines (SVM) have been successfully used to identify potential new sulfonamide-like molecules from databases of natural compounds. researchgate.net

In the context of NSD2 inhibitor development, computational approaches are already playing a crucial role. Structure-based design and virtual screening, augmented by ML, have been used to identify novel, high-affinity ligands for the NSD2-PWWP1 domain. nih.govacs.org Free energy perturbation coupled to machine learning (FEP/ML) is one advanced technique being used to more accurately predict the binding affinity of potential drug candidates, guiding medicinal chemists to synthesize only the most promising compounds. nih.govacs.org

These data-driven approaches help to:

Accelerate Hit Identification: Rapidly screen millions of virtual compounds to find initial hits. pharmaceutical-technology.com

Optimize Lead Compounds: Predict how structural modifications will affect a compound's activity and properties, guiding the optimization process. nih.gov

Plan Synthetic Routes: AI tools are being developed to devise novel and efficient synthetic pathways for complex molecules. acs.org

Sustainable and Green Chemistry Approaches in Sulfonamide Synthesis

Traditional methods for synthesizing sulfonamides often involve the use of organic bases and volatile organic solvents. rsc.org Green chemistry focuses on developing alternative methods that are more environmentally benign. sci-hub.se

Key green approaches applicable to sulfonamide synthesis include:

Use of Aqueous Media: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. A facile and environmentally friendly method for sulfonamide synthesis has been developed that uses water as the solvent and omits the need for organic bases. Product isolation in this method simply involves filtration after acidification, leading to excellent yields and purity without extensive purification. rsc.org

Catalyst-Free Conditions: Developing reactions that proceed efficiently without a catalyst can simplify procedures and reduce costs. A catalyst-free one-pot synthesis of N-sulfonylimines (precursors to some sulfonamides) has been developed using neutral aluminum oxide (Al2O3) as a reusable dehydrating agent. nih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as running reactions at room temperature or using microwave irradiation for shorter reaction times, contributes to a greener process. sci-hub.se

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. ijsetpub.com

Future research will continue to explore and optimize these green methodologies for the large-scale production of this compound analogues. sci-hub.sersc.org This includes the use of electrochemical synthesis methods and photoredox catalysis, which can offer highly efficient and selective transformations under mild conditions. diva-portal.orgrsc.org By embracing sustainable synthesis, the development of these important therapeutic agents can be achieved in a more environmentally responsible manner. tubitak.gov.tr

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzylnaphthalene-1-sulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of naphthalene followed by benzylation. Key steps include controlling reaction temperature (0–6°C for stability) and using anhydrous conditions to minimize side reactions. Reaction efficiency can be optimized via stoichiometric adjustments (e.g., 1.2 equivalents of benzyl chloride) and catalytic agents like triethylamine . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H and ¹³C), FT-IR, and HPLC for cross-validation. For example:

- ¹H NMR : Aromatic protons in naphthalene (δ 7.5–8.3 ppm) and benzyl group (δ 4.5 ppm for CH₂).

- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to standards ensures purity .

- FT-IR : Confirm sulfonamide groups via S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for sulfonamide handling:

- Use PPE (gloves, lab coat, goggles) to avoid dermal contact.

- Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Conduct risk assessments for inhalation hazards, referencing toxicological profiles of structurally similar naphthalene derivatives .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., for proteases) to measure inhibition kinetics.

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes like carbonic anhydrase. Validate with IC₅₀ measurements .

- Control Experiments : Compare with known inhibitors (e.g., acetazolamide) to contextualize potency .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for sulfonamide derivatives?

- Methodological Answer :

- Data Triangulation : Cross-check NMR shifts with density functional theory (DFT)-calculated chemical shifts (Gaussian 16, B3LYP/6-311G** basis set).

- Error Analysis : Identify solvent effects or conformational dynamics (e.g., rotamers in benzyl groups) that may skew experimental vs. theoretical data .

- Collaborative Validation : Share raw data with peer labs to confirm reproducibility .

Q. How can reaction conditions be tailored to improve the scalability of this compound synthesis without compromising yield?

- Methodological Answer :

- Flow Chemistry : Test continuous-flow reactors to enhance heat/mass transfer, reducing side products.

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Process Analytical Technology (PAT) : Use in-line FT-IR to monitor sulfonation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.